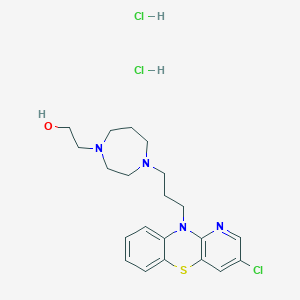
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, Lu AE58054.
Wirkmechanismus
Lu AE58054 works by modulating the activity of the neurotransmitter systems in the brain. It acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, Lu AE58054 enhances the activity of other neurotransmitter systems, such as acetylcholine and dopamine, which are important for cognitive function and memory.
Biochemische Und Physiologische Effekte
In animal models, Lu AE58054 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. The biochemical and physiological effects of Lu AE58054 are mediated by its activity on the 5-HT6 receptor and its modulation of other neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Lu AE58054 in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor without affecting other neurotransmitter systems in the brain. However, one limitation of using Lu AE58054 is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on Lu AE58054. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to optimize the synthesis method for Lu AE58054 and to develop more potent analogs of the compound.
Synthesemethoden
The synthesis method for Lu AE58054 involves the reaction of 3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-amine with 3-(bromomethyl)oxetane in the presence of potassium carbonate and palladium catalyst. The resulting product is then treated with ethanol and hydrochloric acid to obtain Lu AE58054 in the form of dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Lu AE58054 has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have a positive effect on cognitive function and memory in animal models. Lu AE58054 is also being studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
19824-91-0 |
|---|---|
Produktname |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Molekularformel |
C21H29Cl3N4OS |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN4OS.2ClH/c22-17-15-20-21(23-16-17)26(18-5-1-2-6-19(18)28-20)10-4-9-24-7-3-8-25(12-11-24)13-14-27;;/h1-2,5-6,15-16,27H,3-4,7-14H2;2*1H |
InChI-Schlüssel |
DZBNGFQESQYKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Andere CAS-Nummern |
19824-91-0 |
Synonyme |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b) (1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



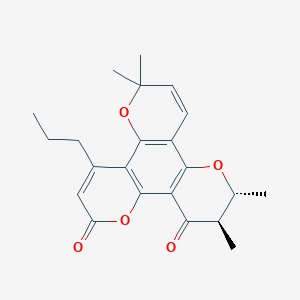
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
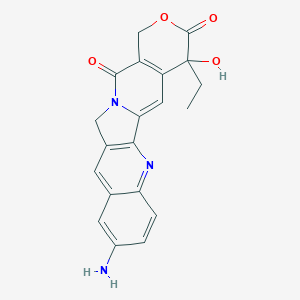



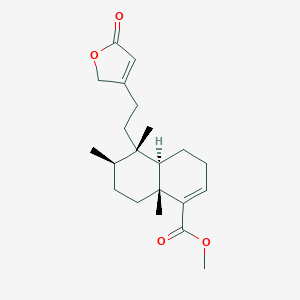
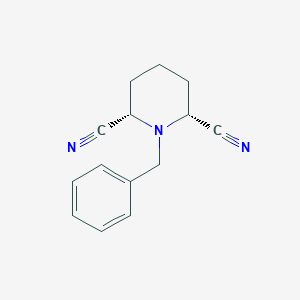
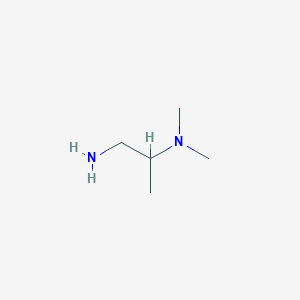

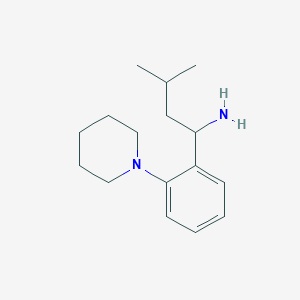
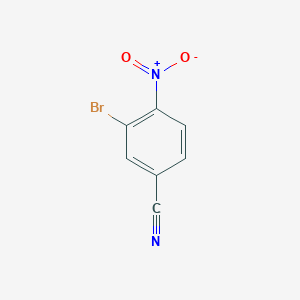
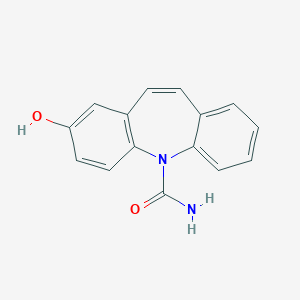
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)